molecular formula C11H10N2O2 B8329675 5-Acetamino-2-indolecarboxaldehyde

5-Acetamino-2-indolecarboxaldehyde

Cat. No. B8329675
M. Wt: 202.21 g/mol
InChI Key: JVMNTOYGVODZBJ-UHFFFAOYSA-N
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Patent
US05843937

Procedure details

To a solution of 15 (100 mg, 0.5 mmol) in ethanol (10 mL) was added MnO2 (250 mg) and the reaction mixture was stirred for 3 h at room temperature. The reaction mixture was filtered and the solid was washed with ethanol. The solvent was removed in vacuo and a grey solid 16 was obtained (97 mg, 100% yield). An analytical sample was recrystallized in ethyl acetate. mp: 200° C. (dec). 1H NMR (DMSO-d6, ppm): 11.80 (s, 1 H, NH), 9.84 (s, 1 H, NH), 9.81 (s, 1 H, CHO), 8.09 (s, 1 H, Ar--H), 7.38-7.32 (m, 3 H, Ar--H), 2.04 (s, 3 H, CH3), Anal. (C11H10N2O2 0.4H2O), C, H, N.
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([CH2:14][OH:15])=[CH:8]2)[C:2]([CH3:4])=[O:3]>C(O)C.O=[Mn]=O>[NH:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([CH:14]=[O:15])=[CH:8]2)[C:2]([CH3:4])=[O:3]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N(C(=O)C)C=1C=C2C=C(NC2=CC1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(C(=O)C)C=1C=C2C=C(NC2=CC1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.